molecular formula C14H22O B13036407 4-(2,3,4-Trimethylpentan-2-yl)phenol CAS No. 59048-98-5

4-(2,3,4-Trimethylpentan-2-yl)phenol

Cat. No.: B13036407
CAS No.: 59048-98-5
M. Wt: 206.32 g/mol
InChI Key: RHIBDXMDFBFPFP-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethylpentan-2-yl)phenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a branched alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:

Phenol+2,3,4-TrimethylpentaneThis compound\text{Phenol} + \text{2,3,4-Trimethylpentane} \rightarrow \text{this compound} Phenol+2,3,4-Trimethylpentane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alkylphenols

    Substitution: Halogenated phenols

Scientific Research Applications

4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,3,3-Tetramethylbutyl)phenol
  • 4-(1,3,3-Trimethylbutyl)phenol
  • 4-(1,2,2-Trimethylbutyl)phenol

Uniqueness

4-(2,3,4-Trimethylpentan-2-yl)phenol is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other alkylphenols may not be as effective.

Properties

CAS No.

59048-98-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(2,3,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3

InChI Key

RHIBDXMDFBFPFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O

Origin of Product

United States

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